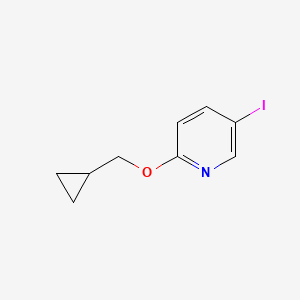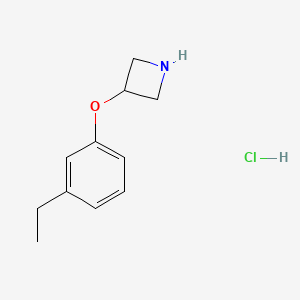
3-(2-Aminopropyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-(2-Aminopropyl)-1,3-oxazolidin-2-one is a complex organic compound. Based on its name, it likely contains an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “3-(2-Aminopropyl)” part suggests that an aminopropyl group is attached to the third carbon of the oxazolidinone ring .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
3-(2-Aminopropyl)-1,3-oxazolidin-2-one, under the name linezolid, is primarily known for its antibacterial properties, particularly against Gram-positive bacteria. It has shown effectiveness in treating nosocomial pneumonia, being comparable to vancomycin in clinical and microbiological success rates, without the development of resistance during treatment (Rubinstein et al., 2001). Moreover, linezolid has also been used in treating infections caused by Nocardia species, providing an effective treatment option for nocardiosis (Moylett et al., 2003).
Anti-Tuberculosis Activity
Linezolid has been evaluated for its potential in treating tuberculosis, especially in cases of drug-resistant strains. It has demonstrated early bactericidal activity against Mycobacterium tuberculosis in patients with pulmonary tuberculosis, although its extended activity over longer periods is limited (Dietze et al., 2008). This suggests its potential utility in short-term intensive phase treatments.
Potential for Treating Central Nervous System Infections
Linezolid's ability to penetrate the central nervous system makes it a candidate for treating CNS infections, including those caused by bacteria resistant to other antibiotics. Clinical experiences suggest that linezolid can be a safe alternative for therapy-resistant CNS infections due to its good CSF penetration and minimal side effects (Rupprecht & Pfister, 2005).
Activity against Clostridium difficile
Cadazolid, a fluoroquinolone-oxazolidinone antibiotic, exhibits potent in vitro activity against Clostridium difficile, including epidemic strains. It has shown promising results in clinical trials for the treatment of C. difficile infections, with efficacy and safety profiles that support its further development (Louie et al., 2015).
Wirkmechanismus
Target of Action
It is structurally similar to hydroxyamphetamine , which is known to interact with adrenergic nerve terminals .
Mode of Action
Hydroxyamphetamine, a structurally similar compound, is an indirect acting sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .
Biochemical Pathways
The release of norepinephrine, as seen with hydroxyamphetamine , can affect various biochemical pathways related to the sympathetic nervous system.
Pharmacokinetics
For Hydroxyamphetamine, it is intended for local use only (ophthalmic use) .
Result of Action
The release of norepinephrine by hydroxyamphetamine leads to mydriasis , which could suggest similar effects for 3-(2-Aminopropyl)-1,3-oxazolidin-2-one.
Eigenschaften
IUPAC Name |
3-(2-aminopropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(7)4-8-2-3-10-6(8)9/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUTSWFLIMKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)

amine hydrochloride](/img/structure/B1519499.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)

![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)


![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)